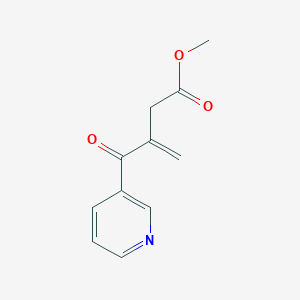

Methyl 3-(3-Pyridylcarbonyl)but-3-enoate

Description

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

methyl 3-(pyridine-3-carbonyl)but-3-enoate |

InChI |

InChI=1S/C11H11NO3/c1-8(6-10(13)15-2)11(14)9-4-3-5-12-7-9/h3-5,7H,1,6H2,2H3 |

InChI Key |

YVIULLANGGRGOH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(=C)C(=O)C1=CN=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences between Methyl 3-(3-Pyridylcarbonyl)but-3-enoate and its analogs:

Key Observations :

- Chloro and methylamino substituents in analogs (e.g., CAS 82140-55-4) alter electronic properties, affecting reactivity and bioavailability .

Physical and Chemical Properties

Comparative physical properties are summarized below:

Key Observations :

- The pyridyl group increases molecular weight and polarity compared to Methyl 3-butenoate, likely reducing volatility.

- Ethyl 3-methylbut-3-enoate’s higher LogP (1.9) suggests greater lipid solubility, making it more suitable for hydrophobic applications .

Q & A

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer : Follow GHS guidelines ():

- PPE : Nitrile gloves, lab coat, and eye protection (H302: Harmful if swallowed).

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point ~20°C).

- First aid : Immediate rinsing with water for skin/eye contact; consult SDS for antidotes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.